molecular formula C9H13N3O B2529892 2-[(2-Methylphenyl)amino]acetohydrazide CAS No. 112255-66-0

2-[(2-Methylphenyl)amino]acetohydrazide

Cat. No. B2529892
M. Wt: 179.223
InChI Key: DRDPZHCDTYCNSA-UHFFFAOYSA-N
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Description

The compound "2-[(2-Methylphenyl)amino]acetohydrazide" is a derivative of acetohydrazide, which is a class of compounds known for their potential in creating low-toxic and highly active substances. These compounds have been extensively studied due to their high biological activity and potential applications in various fields, including medicinal chemistry.

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the reaction of acetohydrazide with various substituents. For instance, in one study, 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide was reacted with various substituted aldehydes at elevated temperatures in methanol to yield substituted N-benzylidene-2-(2-methyl-1H-inden-3-yl) acetohydrazide derivatives . Another study reported the synthesis of 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides derivatives by reacting 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazides with aldehydes and ketones .

Molecular Structure Analysis

The molecular structure of acetohydrazide derivatives can be complex and is often determined using modern physico-chemical analysis methods such as elemental analysis, 1H-NMR spectroscopy, and mass spectrometry. For example, the crystal structure of (2-methyl-phenoxy)-acetohydrazide was determined using single crystal x-ray diffraction, revealing that it crystallizes in the monoclinic crystal system with specific unit cell parameters .

Chemical Reactions Analysis

Acetohydrazide derivatives can undergo various chemical reactions to form new compounds with potential biological activities. The reaction conditions, such as temperature and the presence of catalysts, can significantly affect the yield and the formation of the desired products. For instance, the reaction of 2-(5-fluoro-2-methyl-1H-inden-3-yl) acetohydrazide with substituted aldehydes did not require any acid or base catalyst and was found to be general for all the substituted benzaldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetohydrazide derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are typically studied using various analytical techniques. For example, the melting point of the synthesized derivatives was determined using an automatic device, and their individuality was proved by HPLC-MS .

Scientific Research Applications

Nonlinear Optical Properties

Hydrazones derived from 2-[(2-Methylphenyl)amino]acetohydrazide have been synthesized and investigated for their third-order nonlinear optical properties. These compounds exhibit two-photon absorption at a specific wavelength and are considered potential candidates for optical device applications like optical limiters and optical switches (Naseema et al., 2010).

Antioxidant Activity

Certain derivatives of 2-[(2-Methylphenyl)amino]acetohydrazide have shown significant antioxidant properties. For instance, a compound synthesized from 2-[(3-{2-[(4-methylphenyl)amino]ethyl}-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-yl)sulfanyl]acetohydrazide demonstrated higher antioxidant ability than the control substance, butylated hydroxytoluene, in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Anti-Inflammatory Activity

Compounds synthesized from 2-({5-[4-(morpholin-4-yl)phenyl]-1,3,4-oxadiazol-2-yl}amino)acetohydrazide derivatives have been investigated for their anti-inflammatory properties. These compounds, characterized by various spectral studies, were subjected to in vitro and in vivo anti-inflammatory testing, indicating a potential for developing new biologically active substances (Somashekhar & Kotnal, 2019).

Antimicrobial Activities

Various derivatives of 2-[(2-Methylphenyl)amino]acetohydrazide have been synthesized and tested for their antimicrobial activities. For instance, compounds like 2-(4-Amino-3-(4-chlorophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N'-[(2,6-dihalogenophenyl)-methylene]acetohydrazides demonstrated good antimicrobial activities against test microorganisms as compared with ampicillin (Demirbaş et al., 2010).

Antileishmanial Activity

New analogues of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide have been synthesized and evaluated for their in vitro antileishmanial activity against Leishmania donovani. Certain compounds exhibited promising antileishmanial activity, suggesting potential therapeutic use for leishmaniasis (Ahsan et al., 2016).

Safety And Hazards

I couldn’t find specific information on the safety and hazards of “2-[(2-Methylphenyl)amino]acetohydrazide”.


Future Directions

The future directions of “2-[(2-Methylphenyl)amino]acetohydrazide” research are not clear at this time. However, similar compounds have shown potential in medicinal chemistry, suggesting that “2-[(2-Methylphenyl)amino]acetohydrazide” may also have potential applications in this field4.


Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

2-(2-methylanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-7-4-2-3-5-8(7)11-6-9(13)12-10/h2-5,11H,6,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDPZHCDTYCNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Methylphenyl)amino]acetohydrazide

Citations

For This Compound
2
Citations
M Salim, Z Mahmood, MN Tahir, S Ahmad… - … Section E: Structure …, 2009 - scripts.iucr.org
The conformation of the title compound, C12H17N3O, is consolidated by an intramolecular N—H⋯O hydrogen bond, generating an S(5) ring. In the crystal, inversion dimers linked by …
Number of citations: 12 scripts.iucr.org
LC van der Woude - 2019 - dspace.library.uu.nl
Climate change is threatening global food security as rising average temperatures cause yield reductions of staple crops. Research into how plants respond to higher temperatures can …
Number of citations: 2 dspace.library.uu.nl

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